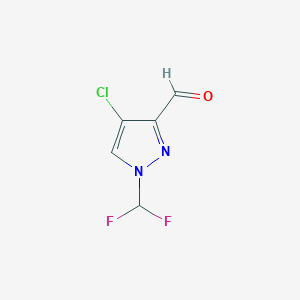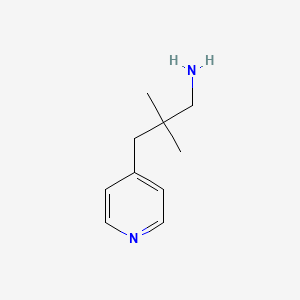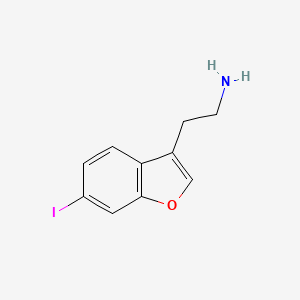
2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 6th position of the benzofuran ring and an ethylamine group at the 3rd position makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine typically involves the iodination of a benzofuran precursor followed by the introduction of the ethylamine group. A common synthetic route might include:
Iodination: Starting with benzofuran, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amine Introduction: The iodinated benzofuran is then reacted with ethylamine under basic conditions to introduce the ethylamine group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran oxides, while substitution could introduce various functional groups in place of iodine.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of the iodine atom and ethylamine group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromo-benzofuran-3-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.
2-(6-Chloro-benzofuran-3-yl)-ethylamine: Similar structure but with a chlorine atom instead of iodine.
2-(6-Fluoro-benzofuran-3-yl)-ethylamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 2-(6-Iodo-1-benzofuran-3-yl)ethan-1-amine lies in the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C10H10INO |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
2-(6-iodo-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H10INO/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6H,3-4,12H2 |
Clave InChI |
BEUIOVOIYRIKES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)OC=C2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


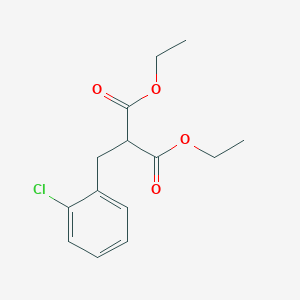
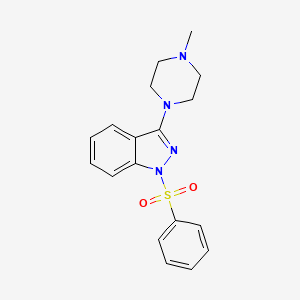
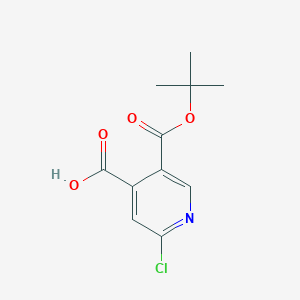
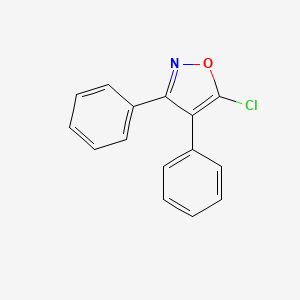
![(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol](/img/structure/B8756367.png)
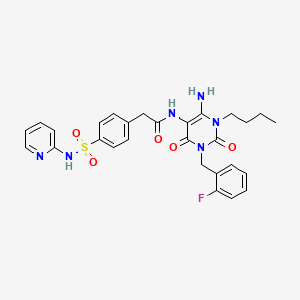
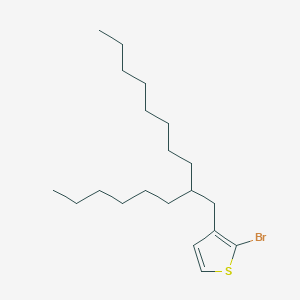
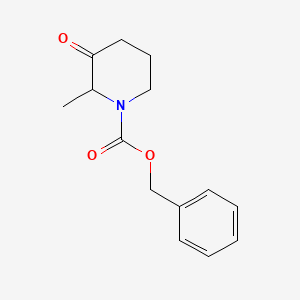
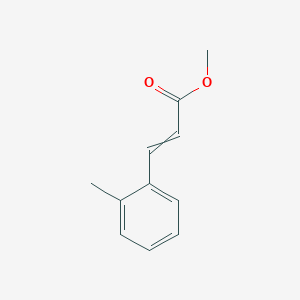
![5-[(4-Methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8756402.png)
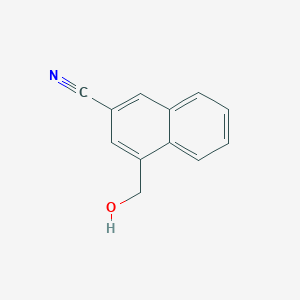
![Methyl 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8756425.png)
